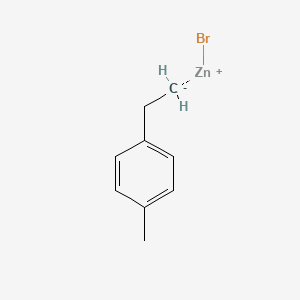
4-Methylphenethylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Methylphenethylzinc bromide (MFCD07698732) is an organozinc reagent commonly used in organic synthesis. It is a solution in tetrahydrofuran and is known for its reactivity in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Preparation Methods
4-Methylphenethylzinc bromide: can be synthesized through the reaction of 4-methylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolving 4-methylphenethyl bromide in tetrahydrofuran.
- Adding zinc dust or zinc powder to the solution.
- Stirring the mixture under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
- The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
In industrial settings, the production of This compound follows similar principles but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methylphenethylzinc bromide: undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Palladium catalysts: for coupling reactions.
Aprotic solvents: like tetrahydrofuran.
Inert atmosphere: to prevent oxidation.
The major products formed from these reactions depend on the specific reactants used but generally include various substituted aromatic compounds and alcohols.
Scientific Research Applications
4-Methylphenethylzinc bromide: has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry for the synthesis of drug intermediates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Medicinal Chemistry: It is used in the development of new therapeutic agents by facilitating the formation of carbon-carbon bonds.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism by which 4-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparison with Similar Compounds
4-Methylphenethylzinc bromide: can be compared with other organozinc reagents, such as:
- Phenylzinc bromide
- Ethylzinc bromide
- Vinylzinc bromide
What sets This compound apart is its specific reactivity due to the presence of the 4-methylphenyl group, which can influence the electronic properties and steric effects in reactions. This makes it particularly useful for synthesizing compounds with specific structural and electronic characteristics.
Properties
Molecular Formula |
C9H11BrZn |
|---|---|
Molecular Weight |
264.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
FRLUBKOUDPOQOR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
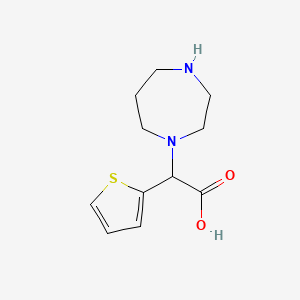
![1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B13903070.png)
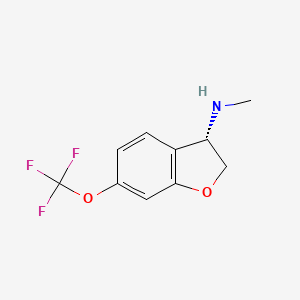

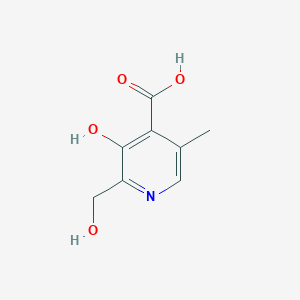
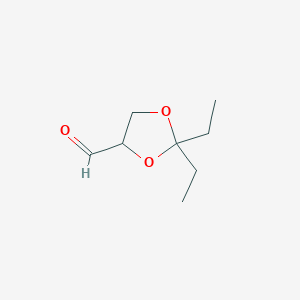
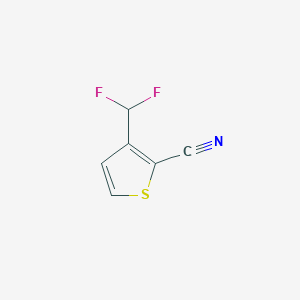
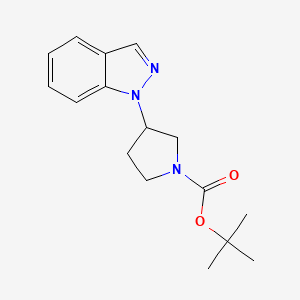
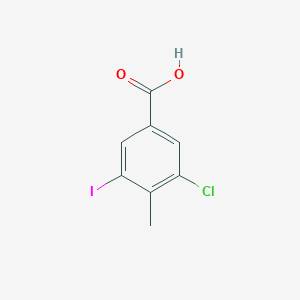
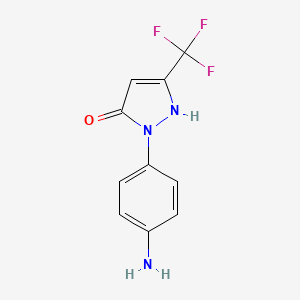
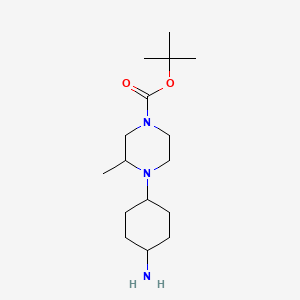
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
